2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane
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Overview
Description
2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a 4-fluorophenyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane typically involves the reaction of 4-fluorobenzaldehyde with propyl bromide in the presence of a base to form the intermediate 4-fluorophenylpropyl ketone. This intermediate is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of 4-fluorophenylpropyl ketone or 4-fluorophenylpropionic acid.
Reduction: Formation of 4-fluorophenylpropanol or 4-fluorophenylpropane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dioxolane
- 2-(4-Fluorophenyl)-2-butyl-1,3-dioxolane
Uniqueness
2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
63278-02-4 |
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Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15FO2/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
QKNQKJRSLBLBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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